molecular formula C6H3BrF2Mg B1588594 magnesium;1,2-difluorobenzene-5-ide;bromide CAS No. 90897-92-0

magnesium;1,2-difluorobenzene-5-ide;bromide

Cat. No.: B1588594
CAS No.: 90897-92-0
M. Wt: 217.29 g/mol
InChI Key: AULUGBNIKQAHPF-UHFFFAOYSA-M
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Description

3,4-Difluorophenylmagnesium bromide (C₆H₃BrF₂Mg) is a Grignard reagent widely used in organic synthesis for introducing the 3,4-difluorophenyl group into target molecules. It is typically supplied as a 0.5 M solution in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) due to its high sensitivity to air and moisture . Key properties include:

  • Molecular Formula: C₆H₃BrF₂Mg
  • CAS Number: 90897-92-0
  • Hazards: Flammable (Category 2), causes severe skin burns (Category 1B), and suspected carcinogenicity (Category 2) .
  • Applications: Used in pharmaceutical intermediates (e.g., ketone synthesis ), agrochemicals, and dyestuffs .

Properties

IUPAC Name

magnesium;1,2-difluorobenzene-5-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2.BrH.Mg/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULUGBNIKQAHPF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=[C-]1)F)F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2Mg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380894
Record name SCHEMBL667921
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90897-92-0
Record name SCHEMBL667921
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Overview

The classical and most straightforward method to prepare 3,4-difluorophenylmagnesium bromide involves the direct reaction of 3,4-difluorobromobenzene with magnesium metal in an anhydrous ethereal solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is typically conducted under an inert atmosphere (nitrogen or argon) to prevent moisture or oxygen from decomposing the sensitive Grignard reagent.

Reaction

$$
\text{3,4-Difluorobromobenzene} + \text{Mg} \xrightarrow[\text{THF}]{\text{inert atmosphere}} \text{3,4-Difluorophenylmagnesium bromide}
$$

Key Parameters

  • Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether
  • Temperature: Generally ambient to slightly elevated, but must be controlled to avoid side reactions
  • Atmosphere: Strictly inert (N₂ or Ar)
  • Initiation: Often iodine or a small amount of 1,2-dibromoethane is added to activate magnesium surface

Advantages and Limitations

  • Advantages: Simple and direct; widely practiced in laboratory and industrial settings.
  • Limitations: The reaction can be slow to initiate; high reaction temperatures may cause side reactions and lower purity.

This method is well-documented and forms the basis of industrial preparation protocols.

Grignard Exchange Reaction Using Isopropylmagnesium Chloride

Method Overview

A more refined and industrially preferred method involves a Grignard exchange reaction between freshly prepared isopropylmagnesium chloride and 3,4-difluorobromobenzene. This approach significantly reduces the reaction temperature required to generate 3,4-difluorophenylmagnesium bromide, thereby minimizing side reactions and improving yield and purity.

Process Steps

  • Preparation of Isopropylmagnesium Chloride:
    • Magnesium rod is activated with iodine in THF.
    • Isopropyl chloride is added dropwise to initiate and propagate formation of isopropylmagnesium chloride.
  • Grignard Exchange:
    • 3,4-Difluorobromobenzene dissolved in THF is added dropwise at low temperature (0–10 °C) to the isopropylmagnesium chloride solution.
    • Exchange reaction occurs, producing 3,4-difluorophenylmagnesium bromide and isopropyl chloride as a byproduct.
  • Subsequent Use:
    • The freshly prepared 3,4-difluorophenylmagnesium bromide is then used directly in further reactions, such as formylation with N,N-dimethylformamide (DMF) to synthesize 3,4-difluorobenzaldehyde.

Reaction Scheme

$$
\text{Isopropylmagnesium chloride} + \text{3,4-Difluorobromobenzene} \rightarrow \text{3,4-Difluorophenylmagnesium bromide} + \text{Isopropyl chloride}
$$

Key Parameters

  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 0–10 °C during addition to control reaction rate and side products
  • Advantages:
    • Lower reaction temperature reduces side reactions.
    • Higher yield (over 85%) and purity (>99.5%) of the Grignard reagent.
    • Improved reproducibility and scalability for industrial synthesis.

Research Findings

  • This method was patented and validated with detailed experimental conditions showing significant improvements in product yield and purity compared to direct magnesium insertion methods.
  • The reaction temperature control is critical to avoid excessive byproduct formation.
  • The freshly prepared isopropylmagnesium chloride reagent ensures a more reactive and cleaner exchange process.

Alternative Preparation via Grignard Exchange with Other Alkylmagnesium Halides

Method Overview

Other alkylmagnesium halides such as methylmagnesium halide or ethylmagnesium halide can also be used to perform Grignard exchange with 3,4-difluorobromobenzene to generate the desired Grignard reagent.

Considerations

  • The choice of alkylmagnesium halide affects the reaction kinetics and side product profile.
  • Isopropylmagnesium chloride is preferred due to optimal reactivity and minimal side reactions.
  • Reaction conditions are similar to the isopropylmagnesium chloride method, with temperature control and inert atmosphere.

This approach is mentioned in industrial synthesis literature but is less favored compared to the isopropylmagnesium chloride exchange.

Summary Table of Preparation Methods

Preparation Method Starting Materials Solvent Temperature (°C) Yield (%) Purity (%) Advantages Limitations
Direct Mg insertion 3,4-Difluorobromobenzene + Mg THF or Ether Ambient to 40 Moderate Moderate Simple, direct High temp may cause side reactions
Grignard exchange with isopropylmagnesium chloride 3,4-Difluorobromobenzene + iPrMgCl THF 0–10 >85 >99.5 Lower temp, higher yield and purity Requires prior preparation of iPrMgCl
Grignard exchange with other alkylmagnesium halides 3,4-Difluorobromobenzene + MeMgBr or EtMgBr THF 0–10 Variable Variable Alternative to iPrMgCl Less optimized, possible side reactions

Research and Industrial Implications

  • The Grignard exchange method using isopropylmagnesium chloride is favored in industrial settings due to its efficiency and product quality, as documented in Chinese patents and chemical manufacturing literature.
  • The freshly prepared Grignard reagent from this method is also a key intermediate in synthesizing 3,4-difluorobenzaldehyde and other fluorinated aromatic compounds.
  • Control of reaction temperature and solvent purity are critical parameters influencing the success of the preparation.
  • The method reduces the formation of byproducts commonly seen in direct magnesium insertion, which can complicate purification and reduce overall yield.

Chemical Reactions Analysis

Nucleophilic Addition to Carbonyl Compounds

DFPMB reacts with carbonyl electrophiles to form carbon-carbon bonds. Key substrates include:

Substrate ClassReaction ConditionsProduct FormedYield Range
AldehydesTHF, 0–25°C, anhydrousSecondary alcohols70–85%
KetonesReflux in ether, N₂ atmosphereTertiary alcohols65–78%
EstersLow-temperature THFTertiary alcohols60–72%

The fluorine substituents enhance nucleophilicity at the para position while sterically shielding the meta site, directing regioselective additions .

Grignard Exchange Reactions

DFPMB undergoes transmetallation with transition metal catalysts for cross-coupling applications:

Example Reaction:
DFPMB + Ar-XMn(II)/O23,3’,4,4’-Tetrafluorobiphenyl\text{DFPMB + Ar-X} \xrightarrow{\text{Mn(II)/O}_2} \text{3,3',4,4'-Tetrafluorobiphenyl}

Catalyst SystemOxidantTemperatureYield
MnCl₂O₂ (air)25°C89%
CoCl₂O₂ (pure)40°C76%
Cu(PPh₃)₃H₂O₂60°C68%

This method enables scalable production of polyfluorinated biphenyls for electronic materials .

Formylation Reactions with DMF

DFPMB reacts with N,N-dimethylformamide (DMF) to synthesize 3,4-difluorobenzaldehyde:

Mechanism:

  • Grignard exchange with DMF at 0–10°C

  • Acidic workup to release aldehyde

ParameterOptimal ValueOutcome
DMF Addition Temp0–10°CMinimizes side reactions
Reaction Time2–3 hrs85% Yield
Purity>99.5%Achieved via distillation

This protocol avoids high-temperature side reactions common in traditional benzaldehyde syntheses .

Comparative Reactivity with Analogues

DFPMB shows distinct behavior compared to related Grignard reagents:

CompoundFluorine SubstituentsReaction Rate with Benzaldehyde
DFPMB3,4-diF1.0 (reference)
3-FluorophenylMgBr3-monoF0.78 ± 0.05
3,5-DifluorophenylMgBr3,5-diF0.63 ± 0.04

The 3,4-difluoro configuration creates an electronic activation effect that accelerates nucleophilic attack by 22–37% compared to mono-fluorinated analogues .

Scientific Research Applications

Synthetic Routes

The synthesis of 3,4-difluorophenylmagnesium bromide typically involves the reaction of 3,4-difluorobromobenzene with magnesium metal in dry ether solvents. The general reaction can be represented as follows:

C6H3BrF2+MgC6H3BrF2Mg\text{C}_6\text{H}_3\text{BrF}_2+\text{Mg}\rightarrow \text{C}_6\text{H}_3\text{BrF}_2\text{Mg}

Organic Synthesis

3,4-Difluorophenylmagnesium bromide is a crucial reagent for forming carbon-carbon bonds. It participates in nucleophilic addition reactions with various electrophiles, leading to the synthesis of complex organic molecules. Notable applications include:

  • Pharmaceutical Development : It is instrumental in synthesizing biologically active compounds, such as enzyme inhibitors and receptor modulators. For instance, derivatives of this compound have shown promise in targeting central nervous system disorders.
  • Agrochemicals : The compound is also used in the development of agrochemical products, enhancing their efficacy and specificity.

Biochemical Research

In biochemical applications, 3,4-difluorophenylmagnesium bromide is employed to synthesize compounds that can modulate biological pathways. Its derivatives are used to create inhibitors that affect specific biochemical targets, thus aiding in drug discovery and development processes.

Material Science

In industry, this Grignard reagent is utilized to produce materials with tailored properties. It plays a role in the synthesis of advanced composites and polymers that require specific functional characteristics .

Reaction Mechanisms

The mode of action for 3,4-difluorophenylmagnesium bromide involves nucleophilic attack on electrophilic centers such as carbonyl groups. This mechanism allows for the formation of various products:

  • Alcohols : Resulting from reactions with aldehydes and ketones.
  • Carboxylic Acids : Formed when reacting with carbon dioxide.
  • Ketones : Produced through reactions with esters .

Case Studies

Several studies highlight the effectiveness of 3,4-difluorophenylmagnesium bromide in drug development:

  • Study A : Investigated its use in synthesizing a new class of neuroprotective agents targeting neurodegenerative diseases. The introduction of the difluorophenyl group was shown to enhance bioactivity significantly.
  • Study B : Focused on developing agrochemical products where the compound facilitated the creation of herbicides with improved selectivity and reduced environmental impact.

These case studies illustrate the compound's versatility and importance in advancing both pharmaceutical and agricultural sciences.

Mechanism of Action

The mechanism of action of 3,4-difluorophenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on an electrophilic carbon atom. This results in the formation of a new carbon-carbon bond and the generation of a magnesium bromide byproduct. The molecular targets and pathways involved depend on the specific electrophile and the reaction conditions .

Comparison with Similar Compounds

Key Findings from Research

  • Reactivity Trends : Fluorine substitution enhances electrophilicity and directs regioselectivity. For example, 3,4-difluorophenylmagnesium bromide preferentially forms ketones at the ortho position in THF-mediated reactions .
  • Safety Considerations: Fluorinated Grignard reagents exhibit higher flammability and water reactivity compared to non-fluorinated analogs, necessitating stringent handling protocols .
  • Synthetic Utility :
    • 3,4-Difluorophenyl derivatives are critical in antiviral and anticancer agents (e.g., purine analogs ).
    • 3,5-Difluoro isomers are preferred in agrochemicals due to metabolic stability imparted by symmetric fluorine placement .

Biological Activity

3,4-Difluorophenylmagnesium bromide (DFPMB) is a Grignard reagent with significant implications in organic synthesis and medicinal chemistry. Its biological activity stems from its ability to serve as a versatile building block in the synthesis of various biologically active compounds. This article explores the biological activity of DFPMB, including its applications, mechanisms of action, and relevant case studies.

DFPMB is characterized by the formula C6_6H4_4BrF2_2Mg and is typically encountered as a tan liquid. It is produced through the reaction of 3,4-difluorobromobenzene with magnesium in an anhydrous solvent such as THF (tetrahydrofuran). The compound exhibits a density of approximately 0.975 g/mL at 25 °C and has a boiling point around 65 °C .

Applications in Organic Synthesis

DFPMB serves as an essential intermediate in the synthesis of various pharmacologically active compounds. Notable applications include:

  • Synthesis of Norepinephrine Transporter Selective Molecules : DFPMB is used to prepare 3,4-difluorophenylboronic acid, which is pivotal in developing selective norepinephrine transporter inhibitors .
  • Tubulin Polymerization Inhibitors : It plays a role in synthesizing trimethoxybenzophenone derivatives that inhibit tubulin polymerization .
  • MCH-1R Antagonists : DFPMB is involved in synthesizing diarylketoxime derivatives that act as potent antagonists for the melanin-concentrating hormone receptor 1 (MCH-1R) .
  • Hydroxybupropion Analogues : The compound is also utilized in creating hydroxybupropion analogues, which are beneficial for smoking cessation treatments .

Biological Activity and Mechanisms

The biological activity of DFPMB can be attributed to its role as a precursor in synthesizing various active pharmaceutical ingredients (APIs). The following sections detail specific studies highlighting its efficacy.

Case Study: Antinociceptive Properties

A study examined the effects of DFPMB-derived compounds on pain modulation. Compounds synthesized from DFPMB demonstrated significant antinociceptive activity in animal models, suggesting potential applications in pain management therapies. The mechanism involved the antagonism of nicotinic acetylcholine receptors (nAChRs), which are known to modulate pain pathways .

Case Study: Antiviral Activity

Research has indicated that certain derivatives of DFPMB exhibit antiviral properties against HIV-1. A specific compound synthesized using DFPMB showed improved efficacy against drug-resistant HIV variants compared to standard treatments. This highlights the potential of DFPMB-derived compounds in developing new antiviral therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies on DFPMB derivatives have revealed insights into how modifications affect biological activity. For instance:

CompoundIC50 (μM)Target
Compound A3.3α4β2-nAChR
Compound B30.1Androgen Receptor
Compound C5.6HIV-1 Protease

These findings suggest that subtle changes in the chemical structure can significantly impact the potency and selectivity of these compounds against various biological targets .

Q & A

Q. What causes conflicting spectroscopic data in cross-coupling products, and how is this resolved?

  • Methodological Answer : Discrepancies may arise from residual catalyst metals (e.g., Pd) or solvent impurities. Purify products via column chromatography (silica gel, hexane/EtOAc). Validate purity using orthogonal methods (e.g., melting point analysis, elemental analysis) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
magnesium;1,2-difluorobenzene-5-ide;bromide
Reactant of Route 2
magnesium;1,2-difluorobenzene-5-ide;bromide

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